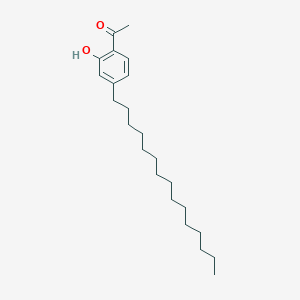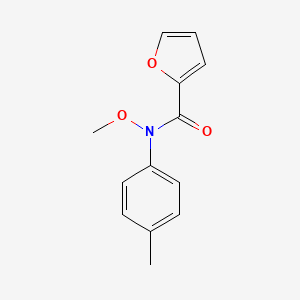![molecular formula C18H13N3O2 B14659285 2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- CAS No. 38073-34-6](/img/structure/B14659285.png)
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- is a complex organic compound that belongs to the class of nitriles and indoles. This compound is characterized by the presence of a nitrile group (–C≡N), a nitro group (–NO₂), and an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The phenylmethyl group attached to the indole ring further enhances its chemical diversity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The nitrile group can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with sodium or potassium cyanide in an aprotic solvent like ethanol . The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and green chemistry principles, such as solvent recycling and waste minimization, are also considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH₄).
Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄), diethyl ether.
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the indole ring.
Wissenschaftliche Forschungsanwendungen
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylonitrile: A simpler nitrile compound used in the production of plastics and synthetic fibers.
Indole-3-acetonitrile: An indole derivative with a nitrile group, used in plant growth regulation.
2-Nitro-1-phenyl-1-propanol: A nitro compound with similar structural features.
Uniqueness
2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]- is unique due to its combination of a nitrile group, a nitro group, and an indole moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
38073-34-6 |
|---|---|
Molekularformel |
C18H13N3O2 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
3-(1-benzylindol-3-yl)-2-nitroprop-2-enenitrile |
InChI |
InChI=1S/C18H13N3O2/c19-11-16(21(22)23)10-15-13-20(12-14-6-2-1-3-7-14)18-9-5-4-8-17(15)18/h1-10,13H,12H2 |
InChI-Schlüssel |
OCAFGLRISFPHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


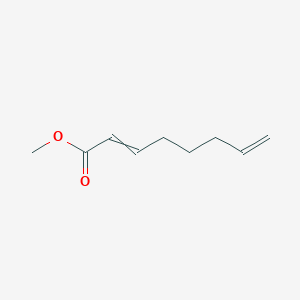
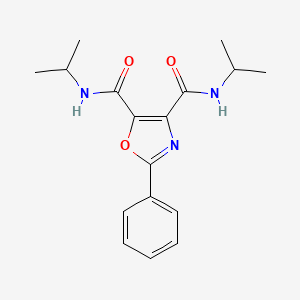
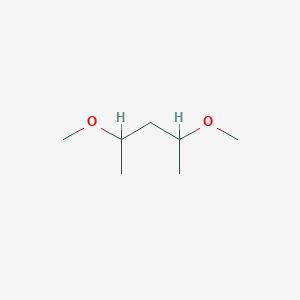
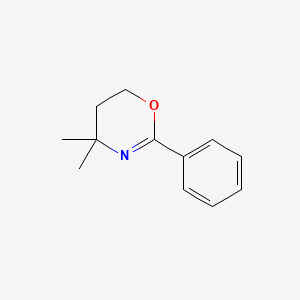
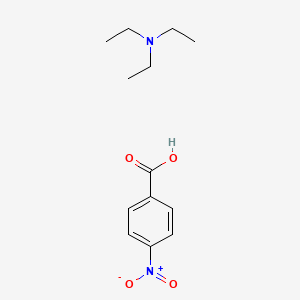
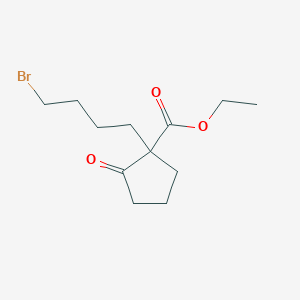
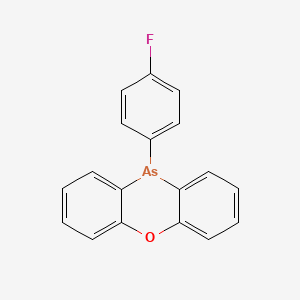
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)


